molecular formula C10H12N4O2 B2647134 3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile) CAS No. 127219-26-5

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile)

Cat. No. B2647134
CAS RN: 127219-26-5
M. Wt: 220.232
InChI Key: KBMOXEMJQQEOFF-UHFFFAOYSA-N
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Description

Piperazine is a common component of many chemical compounds including the one you’re interested in . It’s an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s used in a variety of applications, including as a solvent for uric acid and as an anthelmintic agent to treat certain types of worm infections .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing piperazine would depend on the other components of the compound. Piperazine itself is a solid at room temperature and is highly soluble in water .

Scientific Research Applications

Electrochemical Recognition of Nitrite Anion

A novel piperazine derivative (3E,3′E)-3,3′-(((piperazine-1,4-diyl bis (ethane-2,1-diyl)) bis (azanediyl)) bis (ethan1-yl-1-ylidene)) bis (6-methyl-2H-pyran-2,4(3H)-dione) (2E-Peaemp) has been synthesized and characterized . This compound was used for the electrochemical recognition of nitrite anion. The cyclic voltammetry showed that the modified electrode with 2E-Peaemp exhibits low detection limit towards NO2− .

Synthesis of Novel Piperazine Based bis (4-hydroxy-2H-chromen-2-one) Derivatives

A new nanostructured molten salt (NMS) catalyst has been used for the synthesis of novel piperazine based bis (4-hydroxy-2H-chromen-2-one) derivatives . These compounds were synthesized via Mannich type reaction between several aromatic aldehyde, piperazine and 4-hydroxycoumarin under solvent-free condition at room temperature .

Pharmaceutical Industry

Piperazine is a very important substrate in the pharmaceutical industry . Because of the derivatives’ close link to numerous types of biological properties, for example anticancer , antiviral , anti-HIV , antibacterial , antifungal and antimalarial , piperazine moieties have been investigated widely by the organic chemists .

Catalyst Reusability

The new NMS catalyst simply recovers and can be reused several times without significant loss of catalytic activity . This is a major advantage of the described method in comparison to the classical reactions .

High Chemical Reactivity

According to DFT study, HOMO (Highest Occupied Molecular Orbitals)-LUMO (Lowest Unoccupied Molecular Orbitals) energy gap (E gap) and other reactivity descriptors were calculated . The results showed that the ligand exhibits a high chemical reactivity and low kinetic stability .

Food Industry

These compounds are important flavoring ingredients in food .

Biomedical Applications

Many metal complexes containing this kind of molecules have been reported for their potential biomedical applications .

Synthesis of Bioactive and Drug Candidates

Pyrazine-1,4-diium tricyanomethanide as a nano molten salt catalyst was designed, synthesized and used for the synthesis of novel biological piperazine based bis (4-hydroxy-2H-chromen-2-one) derivatives as bioactive and drug candidates .

Mechanism of Action

The mechanism of action of piperazine compounds depends on their use. For example, as an anthelmintic, piperazine works by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Piperazine and its compounds should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful .

properties

IUPAC Name

3-[4-(2-cyanoacetyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMOXEMJQQEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC#N)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Piperazine-1,4-diylbis(3-oxopropanenitrile)

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